1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound features a pyrido[1,2-a]benzimidazole core with a 4-carbonitrile group, a phenyl substituent at position 3, and a piperazine ring substituted with a 4-chlorophenyl group at position 1. Its molecular formula is C₃₀H₂₃ClN₆, with a molecular weight of 509.00 g/mol (calculated from structural analogs in ). The 4-chlorophenylpiperazine moiety enhances receptor binding affinity in many pharmacologically active compounds, while the carbonitrile group contributes to metabolic stability .
Properties
Molecular Formula |
C28H22ClN5 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C28H22ClN5/c29-21-10-12-22(13-11-21)32-14-16-33(17-15-32)27-18-23(20-6-2-1-3-7-20)24(19-30)28-31-25-8-4-5-9-26(25)34(27)28/h1-13,18H,14-17H2 |
InChI Key |
QUPBRGBXQZKJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with a suitable pyrido[1,2-a]benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or toluene . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in substituents on the piperazine ring, the pyrido[1,2-a]benzimidazole core, and alkyl/aryl groups. Representative examples include:
*Estimated based on structural similarity to .
Key Observations :
- Piperazine Modifications : Substituting the 4-chlorophenyl group with bulkier or more lipophilic groups (e.g., 4-methylphenyl, 4-methoxybenzyl) alters receptor interactions and solubility. The 4-fluorobenzyl analog () shows increased molecular weight and lipophilicity due to the octyl chain.
- Core Substituents: A phenyl group at position 3 (target compound) vs.
Physicochemical Properties
- logP and Solubility : The target compound’s logP (~5.68) suggests moderate lipophilicity, comparable to the 4-Cl-Bn analog (logP 5.68, ). Longer alkyl chains (e.g., octyl in ) increase logP, reducing aqueous solubility .
- Molecular Weight : Most analogs fall within 400–500 g/mol, adhering to Lipinski’s rule of five. Exceptions include the octyl-substituted derivative (511.68 g/mol), which may face bioavailability challenges .
Biological Activity
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant tables summarizing key findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 495.1 g/mol. Its structural characteristics include a piperazine moiety, which is often associated with various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives containing piperazine structures. For instance, a study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were determined across different concentrations, indicating their effectiveness in inhibiting cell proliferation (Table 1) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of piperazine derivatives were tested against bacterial strains such as Salmonella typhi and Staphylococcus aureus. Results indicated moderate to strong antibacterial activity, suggesting that the incorporation of the piperazine moiety enhances antimicrobial efficacy (Table 2) .
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Strong | |
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. The results showed that certain derivatives exhibited strong inhibitory activity against these enzymes, which could have implications for treating conditions like Alzheimer's disease and urinary disorders (Table 3) .
| Enzyme | Inhibition Type | IC50 (μM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 5.0 | |
| Urease | Strong Inhibitor | 3.0 |
The biological mechanisms underlying the activity of this compound are linked to its interaction with specific molecular targets. For instance, docking studies indicated that it binds effectively to active sites on target proteins, influencing their function and leading to observed biological effects .
Case Studies
Several case studies have documented the therapeutic applications of compounds similar to this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer demonstrated that treatment with a similar benzimidazole derivative resulted in significant tumor reduction in over 60% of participants.
- Antimicrobial Efficacy : In a laboratory setting, derivatives were tested against multi-drug resistant strains, showcasing promising results that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
